molecular formula C16H13ClN4O2S B314323 1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE

1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE

Cat. No.: B314323
M. Wt: 360.8 g/mol
InChI Key: UPZRLUMCGXZBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of aromatic rings, a tetrazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Formation of the Ethanone Backbone: The ethanone backbone can be synthesized by reacting 4-chlorobenzaldehyde with a suitable thiol reagent to introduce the sulfanyl group.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the ethanone backbone under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Potential use as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE: can be compared with other compounds containing tetrazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of both a tetrazole ring and a sulfanyl group can provide distinct reactivity and binding characteristics compared to other similar compounds.

Properties

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C16H13ClN4O2S/c1-23-14-8-6-13(7-9-14)21-16(18-19-20-21)24-10-15(22)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3

InChI Key

UPZRLUMCGXZBQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.